molecular formula C10H5Cl3N2OS B2984317 3,5-dichloro-N-(4-chlorophenyl)-1,2-thiazole-4-carboxamide CAS No. 663939-34-2

3,5-dichloro-N-(4-chlorophenyl)-1,2-thiazole-4-carboxamide

Cat. No. B2984317
CAS RN: 663939-34-2
M. Wt: 307.57
InChI Key: KILJSONHTJSJEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . This reaction affords a series of dichlorobenzamide derivatives in good yields . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .


Molecular Structure Analysis

The structures of the synthesized compounds were established by X-ray crystallography . For instance, compound 4 crystallizes in triclinic space group Pī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α =107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 . The unit cell of compound 6 has a monoclinic Pn symmetry with the cell parameters a = 9.581 (3), b = 12.217 (4), c = 11.072 (3) Å, β = 92.584 (4)°, and Z = 4 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The initial reaction involves the treatment of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at 60 °C . This results in the formation of a series of dichlorobenzamide derivatives .

Scientific Research Applications

Synthesis and Anticancer Activity

Thiophene-2-carboxamide derivatives, which share structural similarities with 3,5-dichloro-N-(4-chlorophenyl)-1,2-thiazole-4-carboxamide, have been synthesized and evaluated for their anticancer activity. These compounds, including thiazole-thiophene hybrids, have shown good inhibitory activity against various cancer cell lines, highlighting their potential as anticancer agents. The incorporation of thiazolidinone rings or thiosemicarbazide moieties into the thiophene-based compounds has been associated with enhanced activity, suggesting the importance of these functional groups in the compound's biological efficacy (Atta & Abdel‐Latif, 2021).

Organotin(IV) Derivatives and Biological Significance

Organotin(IV) derivatives of compounds with a thiazole backbone, such as 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, have been synthesized and characterized. These compounds have been examined for their antibacterial and antifungal activities, demonstrating their biological significance and potential applications in developing new antimicrobial agents (Ali et al., 2002).

Novel Thiazole-5-Carboxamide Derivatives

Research has also focused on the synthesis of novel thiazole-5-carboxamide derivatives and their evaluation for anticancer activity. Some of these compounds, particularly those with specific substitutions on the thiazole ring, have demonstrated significant activity against various cancer cell lines, indicating their potential as therapeutic agents (Cai et al., 2016).

properties

IUPAC Name

3,5-dichloro-N-(4-chlorophenyl)-1,2-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2OS/c11-5-1-3-6(4-2-5)14-10(16)7-8(12)15-17-9(7)13/h1-4H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILJSONHTJSJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(SN=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-(4-chlorophenyl)-1,2-thiazole-4-carboxamide

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